molecular formula C23H20N2O4 B2675172 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922132-03-4

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2675172
CAS No.: 922132-03-4
M. Wt: 388.423
InChI Key: PESXMOQIKBPFAW-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused with two benzene rings. The ethoxy-substituted benzamide group at the 2-position and the methyl group at the 10-position on the oxazepine core distinguish it from other analogs. Its molecular formula is C₂₄H₂₁N₂O₄, with a monoisotopic mass of 412.1035 g/mol (calculated for C₂₂H₁₅F₃N₂O₃ in a related compound) .

Properties

IUPAC Name

4-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-28-17-11-8-15(9-12-17)22(26)24-16-10-13-20-18(14-16)23(27)25(2)19-6-4-5-7-21(19)29-20/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESXMOQIKBPFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the dibenzo-oxazepine core, followed by functionalization to introduce the ethoxy and benzamide groups.

    Formation of the Dibenzo-oxazepine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminodiphenyl ether, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Target of Action

The primary target for this compound is the Dopamine D2 receptor , which plays a crucial role in the central nervous system's dopaminergic pathways.

Mode of Action

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide acts as a selective inhibitor of the Dopamine D2 receptor. This inhibition can influence several physiological functions such as motor control, reward mechanisms, and the regulation of prolactin secretion.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives from the Streptomyces genus have shown efficacy against various pathogens. Studies have demonstrated that certain metabolites produced by Streptomyces spp. possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Compounds analogous to this compound have been investigated for their anticancer effects. These compounds can induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors affecting pathways crucial for microbial survival and cancer cell proliferation.
  • Interaction with Receptors : Some studies suggest interactions with neurotransmitter receptors, particularly dopamine receptors, influencing both neurological and psychiatric conditions.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2Anticancer PropertiesShowed cytotoxic effects on various cancer cell lines; induced apoptosis through caspase activation.
Study 3Neurological ImpactEvaluated the effect on dopamine receptor modulation; suggested potential in treating schizophrenia symptoms.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neural activity.

Comparison with Similar Compounds

Structural Modifications in the Dibenzo[b,f][1,4]Oxazepine/Thiazepine Core

Oxygen vs. Sulfur in the Heterocyclic Ring
  • Target Compound : Contains a 1,4-oxazepine ring (oxygen atom at position 1).
  • N-(4-Bromobenzyl)-10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-(R)-Oxide: Chiral sulfoxide configuration (R-enantiomer) influences receptor selectivity .
Substituents on the Oxazepine/Thiazepine Core
  • 10-Methyl Group : Common in both oxazepine and thiazepine derivatives (e.g., compounds 36 and 37 in ) .
  • Ethyl/Propyl Modifications: 10-Ethyl-N-(4-Methoxyphenyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide (C₂₃H₂₁N₂O₄S): Increased hydrophobicity compared to methyl derivatives .

Benzamide Substituent Variations

Compound Name Substituent on Benzamide Key Properties Reference
Target Compound 4-Ethoxy Moderate lipophilicity (ethoxy group balances polarity) N/A
N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)-2-(Trifluoromethyl)Benzamide 2-Trifluoromethyl Enhanced metabolic stability (CF₃ group resists oxidation)
N-(4-Methoxybenzyl)-10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide 4-Methoxybenzyl Improved solubility (methoxy group)
N-(10-Ethyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepin-8-yl)-2-(4-Methoxyphenyl)Acetamide 5-Oxide 4-Methoxyphenylacetamide High receptor binding affinity (polar interactions with D2 dopamine receptor)

Pharmacological and Analytical Data

Receptor Binding (D2 Dopamine Receptor Antagonists) :
  • 10-Ethyl-N-(4-Methoxyphenethyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide : HRMS m/z 449.1530 (theoretical 449.1535), indicating high purity .
  • Target Compound : Predicted to exhibit moderate antagonism based on ethoxy group’s electron-donating effects, similar to methoxy analogs .
Chiral Separation :
  • N-(4-Bromobenzyl)-10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-(R)-Oxide: Resolved using CHIRALPAK®IA column (60% ethanol/hexanes) .

Biological Activity

4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4}, with a molecular weight of 388.4 g/mol. The compound features an ethoxy group and a dibenzo[b,f][1,4]oxazepine core structure, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
CAS Number922132-03-4

Antimicrobial Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit notable antimicrobial properties. For example, studies have shown that derivatives can inhibit various pathogenic bacteria and fungi. The specific compound has been evaluated for its ability to combat strains resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of related dibenzo derivatives against methicillin-resistant Staphylococcus aureus (MRSA), it was found that certain modifications in the chemical structure enhanced efficacy against biofilm formation—a critical factor in MRSA infections. The compound's structural similarities suggest potential effectiveness in similar applications .

Antitumor Activity

The biological activity of this compound also extends to antitumor effects. Research has indicated that compounds with similar oxazepine structures can induce apoptosis in cancer cells through various pathways.

Mechanism of Action
The proposed mechanisms include:

  • Histone Deacetylase Inhibition : Compounds from this class have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in tumor cells.

Pharmacological Implications

Given its promising biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer. Its structural features may allow for further modifications to enhance efficacy and reduce toxicity.

Q & A

Advanced Research Question

  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity .
  • Cluster analysis : Group derivatives by structural motifs (e.g., electron-withdrawing vs. donating groups) to identify activity trends .
  • Bayesian networks : Predict toxicity profiles based on fragment contributions to off-target binding .

How do reactor design parameters influence the yield and selectivity of this compound’s synthesis?

Advanced Research Question

  • Continuous-flow reactors : Enhance heat/mass transfer for exothermic condensation steps, reducing side-product formation .
  • Micromixer technology : Achieve rapid reagent mixing in biphasic systems (e.g., aqueous/organic), critical for maintaining stoichiometric control .

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